2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a thiazole-oxylated azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Azetidine Formation: Azetidine can be synthesized via the cyclization of β-amino alcohols.
Coupling Reaction: The thiazole and azetidine moieties are coupled through an ether linkage using appropriate coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Pyrazine Ring Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to the presence of the thiazole ring.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazine ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-2H-1,2,3-triazole
- 2-ethyl-6-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1,3-benzothiazole
Uniqueness
2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is unique due to its combination of a pyrazine ring with a thiazole-oxylated azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
pyrazin-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-10(9-5-12-1-2-13-9)15-6-8(7-15)17-11-14-3-4-18-11/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIOLWFXBUOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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